molecular formula C21H12N4O7 B393166 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide

3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide

Cat. No.: B393166
M. Wt: 432.3g/mol
InChI Key: MSBQSZBGFYJGNH-UHFFFAOYSA-N
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Description

3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide is a complex organic compound that features multiple functional groups, including nitro, amide, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Isoindole Core: Starting with a phthalic anhydride derivative, the isoindole core can be synthesized through a cyclization reaction.

    Nitration: Introduction of nitro groups can be achieved using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Amidation: The final step involves the formation of the amide bond, typically through a reaction between an amine and an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: Reduction of the nitro groups to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biological and medical research, compounds with nitro and amide groups are often studied for their potential pharmacological activities. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structures.

Mechanism of Action

The mechanism of action of 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might work by interfering with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide: Similar structure but without the nitro group on the phenyl ring.

    3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide: Lacks the nitro group on the isoindole ring.

Uniqueness

The presence of multiple nitro groups in 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-N-{4-nitrophenyl}benzamide makes it unique compared to its analogs

Properties

Molecular Formula

C21H12N4O7

Molecular Weight

432.3g/mol

IUPAC Name

3-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C21H12N4O7/c26-19(22-13-4-6-14(7-5-13)24(29)30)12-2-1-3-15(10-12)23-20(27)17-9-8-16(25(31)32)11-18(17)21(23)28/h1-11H,(H,22,26)

InChI Key

MSBQSZBGFYJGNH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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